REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[CH2:5][NH:4][CH2:3]1.Br>>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH2:5][NH:4][CH2:3]1
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Name
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|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
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CC1(CNCC2=CC=C(C=C12)OC)C
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Name
|
|
Quantity
|
158 mL
|
Type
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reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
|
TEMPERATURE
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Details
|
at vigorous reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was triturated with diethyl ether (20 ml), 1:1 diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
thf (20 ml) and diethyl ether (3×20 ml) and dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCC2=CC=C(C=C12)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |